molecular formula C23H25N3O4S B216270 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide

5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B216270
M. Wt: 439.5 g/mol
InChI Key: YIGYQIYMPIWUHG-UHFFFAOYSA-N
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Description

5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that includes an isoxazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide intermediate.

    Introduction of the Sulfonyl Group: This step involves the reaction of the isoxazole derivative with a sulfonyl chloride in the presence of a base.

    Coupling of the Piperidine Ring: The final step involves the coupling of the piperidine ring with the sulfonyl isoxazole derivative using a suitable coupling reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving inflammation or infection.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline
  • N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
  • 5-[(4-Methyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-Methyl-3-(2-Methylpropyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one

Uniqueness

5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its combination of structural features, including the isoxazole ring, piperidine ring, and sulfonyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

5-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C23H25N3O4S/c1-16-12-14-26(15-13-16)31(28,29)20-10-8-19(9-11-20)24-23(27)21-17(2)30-25-22(21)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,24,27)

InChI Key

YIGYQIYMPIWUHG-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C

Origin of Product

United States

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